molecular formula C13H10O B026675 9H-Fluoren-2-ol CAS No. 2443-58-5

9H-Fluoren-2-ol

Cat. No.: B026675
CAS No.: 2443-58-5
M. Wt: 182.22 g/mol
InChI Key: ZDOIAPGLORMKTR-UHFFFAOYSA-N
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Description

9H-Fluoren-2-ol, also known as 2-Hydroxyfluorene, is a chemical compound with the molecular formula C13H10O. It is a member of the class of hydroxyfluorenes, characterized by a hydroxy group attached to the fluorene structure. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-2-ol typically involves the reduction of 9-fluorenone. One common method is the reduction using sodium borohydride in ethanol. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may include purification steps such as recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 9H-Fluoren-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed:

Scientific Research Applications

9H-Fluoren-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    9H-Fluoren-9-ol: Another hydroxyfluorene with the hydroxy group at a different position.

    Fluorenone: The oxidized form of hydroxyfluorenes.

    Dihydrofluorene: Reduced derivatives of fluorene.

Uniqueness: 9H-Fluoren-2-ol is unique due to its specific hydroxy group position, which influences its reactivity and applications. Its potential biological activities and industrial uses further distinguish it from other similar compounds .

Properties

IUPAC Name

9H-fluoren-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOIAPGLORMKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047569
Record name 2-Hydroxyfluorene
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Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxyfluorene
Source Human Metabolome Database (HMDB)
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CAS No.

2443-58-5
Record name 2-Hydroxyfluorene
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Record name 2-Hydroxy fluorene
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Record name 9H-Fluoren-2-ol
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Record name 9H-Fluoren-2-ol
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Record name 9H-fluoren-2-ol
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Record name 2-HYDROXY FLUORENE
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Record name 2-Hydroxyfluorene
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Melting Point

168 °C
Record name 2-Hydroxyfluorene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013163
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-hydroxyfluorene considered a valuable biomarker for assessing exposure to polycyclic aromatic hydrocarbons (PAHs)?

A1: 2-OHFLU is a metabolite of fluorene, a PAH commonly found in environmental and occupational settings. Measuring urinary 2-OHFLU levels provides a reliable indication of recent fluorene exposure. [, , , , , , , , ]

Q2: How do 2-hydroxyfluorene levels differ between smokers and non-smokers?

A2: Studies consistently show significantly higher urinary 2-OHFLU concentrations in smokers compared to non-smokers. This difference highlights the significant contribution of tobacco smoke to overall PAH exposure. [, , , , , ]

Q3: Can passive smoking also lead to elevated 2-hydroxyfluorene levels?

A3: Yes, research indicates that passive smoking, particularly in pregnant women, can contribute to elevated urinary concentrations of 2-OHFLU and other PAH metabolites. []

Q4: Are there occupational groups with particularly high 2-hydroxyfluorene levels?

A4: Occupations involving exposure to combustion products or specific industrial processes often exhibit higher 2-OHFLU levels. These include coke oven workers, asphalt workers, grill workers, and those in the printing, wood, and craft manufacturing industries. [, , , , , , ]

Q5: What other factors can influence urinary 2-hydroxyfluorene levels?

A5: Besides smoking and occupation, factors such as diet, residential proximity to pollution sources (e.g., traffic, industrial areas), and individual metabolic variations can influence urinary 2-OHFLU concentrations. [, , , , , ]

Q6: Which other urinary PAH metabolites are often measured alongside 2-hydroxyfluorene?

A6: Researchers frequently measure 2-OHFLU in conjunction with other PAH metabolites like 1-hydroxypyrene, 1- and 2-hydroxynaphthalene, and various hydroxyphenanthrene metabolites to gain a more comprehensive understanding of PAH exposure. [, , , , , , , , , ]

Q7: What analytical techniques are commonly used to measure 2-hydroxyfluorene in urine?

A7: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is a widely employed method for quantifying 2-OHFLU in urine samples. Other techniques include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS). [, , , , , , , , ]

Q8: How are urine samples typically prepared before analyzing for 2-hydroxyfluorene?

A8: Urine sample preparation usually involves enzymatic hydrolysis to cleave conjugates (glucuronide and/or sulfate) followed by solid-phase extraction (SPE) using cartridges like Oasis HLB or C18 to isolate and concentrate 2-OHFLU before analysis. [, , , , ]

Q9: What are the potential health effects associated with exposure to fluorene and its metabolite 2-hydroxyfluorene?

A9: While fluorene itself is not classified as carcinogenic, some studies suggest that exposure to PAHs, including fluorene, may increase the risk of certain cancers, respiratory issues, and adverse reproductive outcomes. More research is needed to fully understand the specific health impacts of 2-OHFLU. [, , , , , , ]

Q10: Can 2-hydroxyfluorene impact lung function?

A11: Research has shown a possible link between higher levels of 2-OHFLU and reduced lung function parameters, including forced expiratory volume in one second (FEV1) and forced vital capacity (FVC). []

Q11: Is there a connection between 2-hydroxyfluorene and systemic inflammation?

A12: One study indicated a positive correlation between 2-OHFLU levels and a systemic immune-inflammation index, suggesting a potential role for systemic inflammation in mediating the association between fluorene exposure and COPD risk. []

Q12: Does 2-hydroxyfluorene affect semen quality?

A13: While limited, some studies suggest a potential association between PAH exposure, including 2-OHFLU, and alterations in semen parameters like sperm concentration and motility. More research is needed to confirm these findings. [, ]

Q13: What is the molecular formula and weight of 2-hydroxyfluorene?

A13: The molecular formula of 2-hydroxyfluorene is C13H10O, and its molecular weight is 182.22 g/mol.

Q14: What are the key spectroscopic properties of 2-hydroxyfluorene?

A15: 2-OHFLU exhibits characteristic fluorescence properties, allowing for sensitive detection using fluorescence-based analytical techniques. Specific excitation and emission wavelengths may vary depending on the solvent and analytical conditions. [, , , ]

Q15: What is known about the environmental fate and degradation of fluorene and its metabolites like 2-hydroxyfluorene?

A16: PAHs like fluorene can persist in the environment and undergo various degradation processes, including biodegradation by microorganisms and photodegradation. Understanding the environmental fate of 2-OHFLU is important for assessing potential ecological risks. [, ]

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